molecular formula C17H16N4O3S B2713431 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea CAS No. 476324-45-5

1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2713431
CAS No.: 476324-45-5
M. Wt: 356.4
InChI Key: ADOTYFGESWFHQQ-UHFFFAOYSA-N
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Description

The chemical structure of 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea places it in a class of compounds with recognized potential in medicinal chemistry research. This urea derivative is built around a 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene scaffold, a core structure that has been identified in compounds targeting serious infectious diseases. Specifically, closely related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been investigated for their role in methods of medical intervention against mycobacterial infections, including tuberculosis . The presence of the 4-nitrophenyl group attached via a urea linkage is a significant functionalization, as urea groups are commonly employed in the design of kinase inhibitors . This specific architecture suggests potential for researchers exploring novel biochemical pathways and protein interactions. The compound's mechanism of action is inferred from its structural components; the cyclohepta[b]thiophene scaffold may serve as a core hinge-binding motif, while the urea linker and nitrophenyl group are likely critical for interacting with specific active sites, potentially inhibiting essential enzymes like phosphotransferases in pathogens . This makes it a compound of interest for studying new anti-infective strategies or signaling pathways. It is offered exclusively for research applications, including but not limited to, target validation, enzymatic assay development, and as a lead compound in structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c18-10-14-13-4-2-1-3-5-15(13)25-16(14)20-17(22)19-11-6-8-12(9-7-11)21(23)24/h6-9H,1-5H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOTYFGESWFHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a cyano group and a tetrahydrocycloheptathiophene ring. The presence of the nitrophenyl group further enhances its chemical reactivity and potential biological interactions.

PropertyValue
Molecular Formula C16H16N4O2S
Molecular Weight 320.39 g/mol
CAS Number 899732-06-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydrocycloheptathiophene Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyano Group : Accomplished via nucleophilic substitution.
  • Addition of the Nitro Group : Achieved through electrophilic aromatic substitution.
  • Formation of the Urea Moiety : Finalized through amide coupling reactions.

The biological activity of 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea is believed to involve interactions with specific molecular targets within cells. Research indicates that:

  • The cyano and nitro groups may facilitate binding to enzymes or receptors involved in metabolic pathways.
  • Preliminary studies suggest potential activity against various biological targets, including those related to cancer and infectious diseases.

Biological Activity

Recent studies have highlighted several aspects of the biological activity associated with this compound:

  • Antiparasitic Activity : In vitro studies have indicated effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis, with some compounds showing an EC50 below 10 μM .
  • Anticancer Potential : The compound's structure suggests possible interactions with cancer-related pathways; however, detailed studies are needed to elucidate these effects.
  • Enzyme Inhibition : Related compounds have demonstrated inhibition of key enzymes like acetylcholinesterase, which could imply similar activities for this compound .

Case Study 1: Antiparasitic Efficacy

In a study assessing various compounds against trypanosomiasis, derivatives similar to our compound showed significant inhibition rates. The interaction with key amino acids in the target enzymes was noted as crucial for their efficacy .

Case Study 2: Anticancer Research

Research focused on compounds with similar structural motifs revealed promising results in inhibiting tumor growth in preclinical models. The mechanisms involved are thought to disrupt critical signaling pathways in cancer cells.

Comparison with Similar Compounds

Cyclohepta[b]thiophene vs. Benzo[b]thiophene Derivatives

  • Example Compound: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-hydrazono-3-benzoyl urea (7a) Key Differences:
  • Ring Size : The benzo[b]thiophene in 7a is a fused six-membered benzene ring, while the target compound has a seven-membered cycloheptane ring.
  • Substituents: 7a includes a hydrazono-benzoyl group instead of a 4-nitrophenyl-urea moiety. Impact: The larger cycloheptane ring may enhance steric bulk and alter binding interactions in biological systems compared to the planar benzo[b]thiophene.

Cyclohepta[b]thiophene vs. Cyclopenta[b]thiophene Derivatives

  • Example Compound: 1-(4-Chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea Key Differences:
  • Ring Size : Cyclopenta[b]thiophene has a five-membered ring, reducing conformational flexibility.
  • Substituents : The 4-chlorophenyl group in this analog replaces the 4-nitrophenyl group.
    • Impact : The nitro group’s stronger electron-withdrawing nature may increase reactivity compared to chlorine, influencing pharmacokinetics and target binding.

Urea Derivatives with Thiophenylthiazole Moieties

  • Example Compound :
    • 1-(4-Nitrophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU8)
    • Key Differences :
  • Core Structure : TTU8 uses a thiazole-thiophene hybrid scaffold instead of cyclohepta[b]thiophene.
  • Bioactivity : TTU8’s thiazole ring may engage in π-π stacking or hydrogen bonding distinct from the cycloheptane ring’s hydrophobic interactions.

Physicochemical and Spectral Data Comparison

Compound Name Melting Point (°C) IR (C=O, NO₂) ¹H-NMR (Key Signals) Reference
Target Compound Not reported ~1680 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂) δ 8.2–8.4 (Ar-H, NO₂), δ 6.5–7.5 (thiophene) Estimated
1-(4-Nitrophenyl)-3-(thiophenylthiazol-2-yl)urea (TTU8) 275–277 1720 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂) δ 8.2 (d, J=8.8 Hz, Ar-H), δ 7.6 (thiophene)
1-(4-Chlorophenyl)-3-(cyclopenta[b]thiophen-2-yl)urea Not reported ~1675 cm⁻¹ (C=O) δ 7.4–7.6 (Ar-H, Cl), δ 3.2–3.5 (cyclopentane)

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